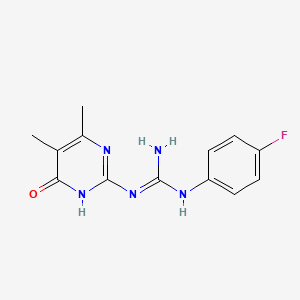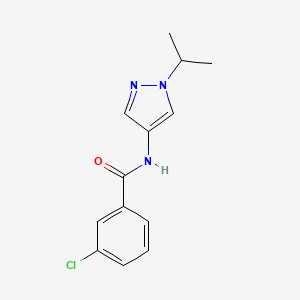![molecular formula C18H25N3O4S B6062055 1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)
1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide, commonly known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PSB-603 is a member of the sulfonyl-containing compounds that have been shown to have various biological activities.
Mechanism of Action
PSB-603 is a potent inhibitor of the enzyme carbonic anhydrase II (CAII). CAII is involved in the regulation of acid-base balance and is overexpressed in various types of cancer. By inhibiting CAII, PSB-603 disrupts the pH balance of cancer cells, leading to their death. PSB-603 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by PSB-603 leads to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
PSB-603 has been shown to have various biochemical and physiological effects. In preclinical studies, PSB-603 has been shown to reduce inflammation, inhibit tumor growth, and prevent cancer cell invasion and metastasis. In addition, PSB-603 has been shown to improve lung function in animal models of chronic obstructive pulmonary disease and asthma. PSB-603 has also been shown to reduce the replication of hepatitis C virus and human rhinovirus in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of PSB-603 is its potent inhibitory activity against CAII and MMPs. This makes it a valuable tool for studying the role of these enzymes in various diseases. In addition, PSB-603 is stable in solution and can be easily synthesized in large quantities for research purposes. However, one of the limitations of PSB-603 is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of PSB-603. One area of research is the development of PSB-603 analogs with improved potency and selectivity for CAII and MMPs. Another area of research is the testing of PSB-603 in clinical trials for its potential use in the treatment of various diseases. In addition, PSB-603 could be used in combination with other drugs for synergistic effects. Finally, further studies are needed to investigate the safety and efficacy of PSB-603 in humans.
Synthesis Methods
The synthesis of PSB-603 involves the reaction of 4-piperidinecarboxylic acid with 4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl chloride in the presence of a base. The reaction yields PSB-603 as a white solid with a purity of over 98%. The synthesis method has been optimized to produce PSB-603 in large quantities for research purposes.
Scientific Research Applications
PSB-603 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. PSB-603 has been tested in preclinical studies for its potential use in the treatment of chronic obstructive pulmonary disease, asthma, and other inflammatory diseases. In addition, PSB-603 has been shown to inhibit the replication of hepatitis C virus and human rhinovirus, making it a potential candidate for the treatment of viral infections.
properties
IUPAC Name |
1-[4-(pyrrolidin-1-ylsulfonylmethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c19-17(22)15-7-11-20(12-8-15)18(23)16-5-3-14(4-6-16)13-26(24,25)21-9-1-2-10-21/h3-6,15H,1-2,7-13H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQUVPWYZKSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)
![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)
![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![(2-chloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B6062008.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6062034.png)
![(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6062040.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6062049.png)
![N-(5-chloro-2-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6062053.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6062062.png)

![4-[(4-methylphenyl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6062079.png)